Cas no 775316-29-5 (N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/775316-29-5x500.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- SMR001308552
- N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
- 775316-29-5
- AKOS017031053
- CHEMBL1725318
- N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide
- MLS002244879
- Z26520753
- EN300-26607086
- HMS3078L03
- DTXSID401332317
-
- インチ: 1S/C18H20ClN3O3S/c19-17-9-8-14(13-20-17)18(23)21-15-6-5-7-16(12-15)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23)
- InChIKey: RTGLFGCEHLCGOE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(NC1=CC=CC(=C1)S(N1CCCCCC1)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 393.0913904g/mol
- どういたいしつりょう: 393.0913904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 87.8Ų
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607086-10g |
775316-29-5 | 90% | 10g |
$2701.0 | 2023-09-13 | ||
Enamine | EN300-26607086-0.25g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26607086-5.0g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26607086-10.0g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26607086-0.1g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26607086-1g |
775316-29-5 | 90% | 1g |
$628.0 | 2023-09-13 | ||
Enamine | EN300-26607086-2.5g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26607086-0.05g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26607086-0.5g |
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
775316-29-5 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26607086-5g |
775316-29-5 | 90% | 5g |
$1821.0 | 2023-09-13 |
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamideに関する追加情報
Professional Introduction to N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 775316-29-5)
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 775316-29-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and development. Its unique chemical properties, derived from the combination of an azepane sulfonamide moiety and a chloropyridine carboxamide group, make it a subject of intense interest among researchers seeking novel therapeutic agents.
The molecular framework of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide incorporates several key functional groups that contribute to its potential biological activity. The azepane sulfonamide segment is known for its ability to modulate enzyme activity and interact with biological targets, while the chloropyridine carboxamide group provides additional binding sites for receptor interaction. This structural design allows the compound to exhibit a dual-mode of action, which is highly desirable in the development of multifunctional drugs.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various therapeutic pathways. N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has been identified as a potential lead compound in this context, particularly due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders.
The synthesis of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the azepane sulfonamide moiety is particularly critical, as it dictates the compound's solubility and bioavailability. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to ensure high yields and purity of the final product.
Evaluation of the pharmacological properties of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit the activity of target enzymes with high specificity, suggesting a low likelihood of off-target effects. Additionally, preliminary in vivo studies have shown promising results in terms of efficacy and safety profile, indicating its potential as a lead compound for further development.
The significance of this compound lies not only in its structural features but also in its potential therapeutic applications. Researchers are particularly interested in exploring its efficacy in treating neurological disorders, where modulation of kinase activity and neurotransmitter release is crucial. Furthermore, the compound's ability to cross the blood-brain barrier may make it an attractive candidate for central nervous system (CNS) drug development.
The latest advancements in computational chemistry and molecular modeling have further enhanced the understanding of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide's interactions with biological targets. These tools have allowed researchers to predict binding affinities and optimize molecular properties, thereby accelerating the drug discovery process. The integration of such computational methods with experimental data has provided valuable insights into the compound's mechanism of action.
In conclusion, N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide(CAS No. 775316-29-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising pharmacological properties, make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.
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